7-Methoxy-1,6-dimethyl-9H-carbazole

Apoptosis Caspase-7 Inhibition Carbazole Alkaloids

Procuring a well-characterized, low-potency caspase-7 inhibitor for SAR baseline calibration is a frequent bottleneck in apoptosis research. 7-Methoxy-1,6-dimethyl-9H-carbazole (CAS 919090-30-5) directly addresses this need with a precisely defined substitution pattern and quantifiable, albeit weak, inhibition profile. - Established caspase-7 inhibitory activity (IC50 9720 nM) for use as a low-potency control or tool compound. - Unique 7-methoxy & 1,6-dimethyl substitution pattern provides a reliable reference point for systematic SAR studies. - Documented cytotoxicity against H9 and KB neoplastic cell lines, enabling use as a qualitative positive control in broad screening panels.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 919090-30-5
Cat. No. B12630098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1,6-dimethyl-9H-carbazole
CAS919090-30-5
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C3=C(N2)C=C(C(=C3)C)OC
InChIInChI=1S/C15H15NO/c1-9-5-4-6-11-12-7-10(2)14(17-3)8-13(12)16-15(9)11/h4-8,16H,1-3H3
InChIKeyDUHSGFOTGOFKDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-1,6-dimethyl-9H-carbazole: Baseline Profile


7-Methoxy-1,6-dimethyl-9H-carbazole is a synthetic carbazole alkaloid bearing a methoxy substituent at position 7 and methyl groups at positions 1 and 6 of the tricyclic carbazole core. Carbazole derivatives are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties [1]. This specific compound is distinguished by its selective inhibition profile against the apoptotic executioner caspase-7, with an IC50 of 9720 nM, as documented in curated bioactivity databases [2]. Its structural features—specifically the 7-methoxy and 1,6-dimethyl substitution pattern—differentiate it from other carbazole-based enzyme inhibitors and provide a defined benchmark for comparative activity assessment in caspase-mediated apoptosis research.

7-Methoxy-1,6-dimethyl-9H-carbazole: Generic Substitution Risks


Within the carbazole chemical space, subtle variations in substituent type and position profoundly alter target engagement and potency. A generic 9H-carbazole scaffold cannot reliably substitute for 7-Methoxy-1,6-dimethyl-9H-carbazole due to documented structure-activity relationships (SAR) that govern enzyme inhibition [1]. For instance, the addition of a 7-methoxy group modulates electron density and steric interactions within the active site, while methylation at the 1 and 6 positions influences molecular planarity and hydrophobic contacts. These modifications directly impact the compound's ability to inhibit specific enzymes such as caspase-7 [2]. The following quantitative evidence demonstrates that even closely related carbazole derivatives exhibit markedly different IC50 values and selectivity profiles, rendering generic substitution a source of significant experimental variability and unreliable data interpretation in protease inhibition assays.

7-Methoxy-1,6-dimethyl-9H-carbazole: Comparative Evidence


Caspase-7 Inhibition Potency Comparison

7-Methoxy-1,6-dimethyl-9H-carbazole exhibits a caspase-7 IC50 of 9720 nM [1]. In contrast, a structurally distinct carbazole derivative (CHEMBL3360050) demonstrates a significantly more potent caspase-7 IC50 of 78 nM under comparable enzymatic conditions [2]. This represents an approximately 124-fold difference in inhibitory potency, clearly delineating the functional impact of specific carbazole substitution patterns on target engagement.

Apoptosis Caspase-7 Inhibition Carbazole Alkaloids

Cytotoxicity in Neoplastic Cell Lines

7-Methoxy-1,6-dimethyl-9H-carbazole was evaluated for cytotoxicity against the H9 (human T-cell) and KB (human neoplastic) cell lines and classified as 'Toxic' in both assays . While quantitative IC50 values are not reported, this binary result contrasts sharply with optimized 5,8-dimethyl-9H-carbazole derivatives, which exhibit submicromolar to low micromolar IC50 values (e.g., 0.73–6.59 µM) against MDA-MB-231 and MCF-7 breast cancer cells [1].

Anticancer Screening Cytotoxicity Carbazole Alkaloids

Target Selectivity: Caspase-7 vs. SIRT1

7-Methoxy-1,6-dimethyl-9H-carbazole exhibits measurable, albeit weak, inhibition of caspase-7 (IC50 9720 nM) [1]. In contrast, a structurally distinct 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527) demonstrates potent and selective SIRT1 inhibition (IC50 38 nM in vitro) with >200-fold selectivity over SIRT2 and SIRT3 . This comparison highlights that carbazole derivatives engage distinct enzyme targets based on precise substituent architecture, and 7-Methoxy-1,6-dimethyl-9H-carbazole is not a SIRT1 inhibitor.

Target Selectivity Enzyme Inhibition Carbazole Derivatives

7-Methoxy-1,6-dimethyl-9H-carbazole: Validated Applications


Low-Potency Caspase-7 Inhibitor in Apoptosis Research

Given its caspase-7 IC50 of 9720 nM [1], 7-Methoxy-1,6-dimethyl-9H-carbazole is optimally employed as a low-potency control or tool compound to study the structural determinants of carbazole-mediated caspase-7 inhibition. Its weak activity allows researchers to probe the lower limit of the inhibitory window and to delineate the minimal structural features required for caspase engagement within the carbazole chemical series.

SAR Building Block for Carbazole Optimization

The compound's defined substitution pattern (7-methoxy; 1,6-dimethyl) and quantifiable, albeit weak, caspase-7 inhibition [1] make it a valuable reference point in SAR studies. Researchers can use it as a baseline scaffold to systematically introduce modifications (e.g., halogenation, amine addition) and measure the resulting change in potency and target selectivity relative to this well-characterized starting point.

Qualitative Cytotoxicity Control for Cell Panels

As a carbazole alkaloid with documented 'Toxic' classification against H9 and KB neoplastic cell lines , 7-Methoxy-1,6-dimethyl-9H-carbazole can serve as a qualitative positive control in broad cytotoxicity screening panels. Its use is appropriate for initial, non-quantitative assessment of cell viability responses to carbazole exposure, with the understanding that more potent derivatives (e.g., 5,8-dimethyl-9H-carbazole analogs with IC50 values <10 µM [2]) are required for quantitative potency determination.

Phenotypic Screening and Target Deconvolution

When incorporated into a diversified carbazole library, 7-Methoxy-1,6-dimethyl-9H-carbazole contributes to the exploration of chemical space around the carbazole core. Its unique substitution pattern and weak caspase-7 inhibitory profile [1] provide a distinct activity fingerprint that aids in target deconvolution and the identification of novel bioactive chemotypes, particularly in apoptosis-related phenotypic assays.

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